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molecular formula C10H15NO4 B3039424 Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate CAS No. 104966-05-4

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate

Cat. No. B3039424
M. Wt: 213.23 g/mol
InChI Key: HUACORLVIIESFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04734418

Procedure details

To an ethanol solution of sodium ethoxide which had been synthesized by adding 5.8 g of metallic sodium to 300 ml of ethanol, 62.2 g of ethyl N-ethoxycarbonylacetyl-3-ethylaminopropionate (Referential Example 34) was added. The resultant mixture was refluxed for 4 hours. After allowing the reaction mixture to cool down, ethanol was distilled off. Ethyl acetate and a dilute aqueous solution of hydrogen chloride were added. The resulting mixture was shaken. After washing the organic layer with water, it was dried and concentrated to obtain 36.3 g of 3-carboethoxy-1-ethylpiperidine-2,4-dione as an oily substance (yield: 71%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
ethyl N-ethoxycarbonylacetyl-3-ethylaminopropionate
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[Na].[CH2:6]([O:8][C:9]([CH2:11][C:12]([N:14]([CH2:22][CH3:23])[CH2:15][CH2:16][C:17]([O:19]CC)=O)=[O:13])=[O:10])[CH3:7]>C(O)C>[C:9]([CH:11]1[C:17](=[O:19])[CH2:16][CH2:15][N:14]([CH2:22][CH3:23])[C:12]1=[O:13])([O:8][CH2:6][CH3:7])=[O:10] |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[Na]
Name
ethyl N-ethoxycarbonylacetyl-3-ethylaminopropionate
Quantity
62.2 g
Type
reactant
Smiles
C(C)OC(=O)CC(=O)N(CCC(=O)OCC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off
ADDITION
Type
ADDITION
Details
Ethyl acetate and a dilute aqueous solution of hydrogen chloride were added
WASH
Type
WASH
Details
After washing the organic layer with water, it
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C1C(N(CCC1=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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